![molecular formula C12H17Cl2N3 B2409079 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride CAS No. 2059975-85-6](/img/structure/B2409079.png)
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride
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Overview
Description
The compound “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The InChI code for this compound is 1S/C12H15N3.2ClH/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11;;/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15);2*1H .Physical And Chemical Properties Analysis
The compound “this compound” is a solid . Its molecular weight is 274.19 . The InChI code for this compound is 1S/C12H15N3.2ClH/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11;;/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15);2*1H .Scientific Research Applications
Synthesis Methods and Structural Analysis
Simple Synthesis Method : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a key compound in medicinal chemistry, involves catalytic hydrogenation of pyrrolylpyridine. This method offers an easier approach for large-scale production (Smaliy et al., 2011).
Synthesis for Imaging Applications : The synthesis of a derivative, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was developed for potential use in imaging dopamine D4 receptors, utilizing electrophilic fluorination of a precursor (Eskola et al., 2002).
Crystal Structure Analysis : The crystal structure of N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine revealed specific orientations and conformational details, contributing to the understanding of molecular interactions and potential pharmaceutical applications (Pfaffenrot et al., 2012).
Biologically Active Scaffolds Synthesis : The compound was involved in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, indicating its role in developing novel chemical entities with potential therapeutic applications (Sroor, 2019).
Ligand Development for Receptors : A study synthesized indoles and 1H-pyrrolo[2,3-b]pyridines with a piperidine ring at the 3-position, which exhibited high-affinity binding to the ORL-1 receptor, demonstrating the compound's utility in receptor-targeted drug development (Bignan et al., 2006).
Catalyst in Synthesis of Derivatives : Piperidine, a component of the compound, was used as a catalyst in the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives, showing its versatility in facilitating chemical reactions (Alizadeh et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs). The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate various processes. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby affecting these pathways .
Result of Action
The compound exhibits potent inhibitory activity against FGFRs. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Future Directions
The compound “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride” and its derivatives have been reported to have development prospects as FGFR inhibitors . This suggests that future research could focus on further optimization of these compounds and exploration of their potential in cancer therapy .
properties
IUPAC Name |
3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-3-9(7-13-5-1)11-8-15-12-10(11)4-2-6-14-12;;/h2,4,6,8-9,13H,1,3,5,7H2,(H,14,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQXOEJUJYNQST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CNC3=C2C=CC=N3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2059975-85-6 |
Source
|
Record name | 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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